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molecular formula C12H7F2NO3 B1622791 2,4-Difluoro-1-(4-nitrophenoxy)benzene CAS No. 28280-37-7

2,4-Difluoro-1-(4-nitrophenoxy)benzene

Cat. No. B1622791
M. Wt: 251.18 g/mol
InChI Key: BEVUWKGENAGXJN-UHFFFAOYSA-N
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Patent
US07625932B2

Procedure details

Prepare the title compound in the manner analogous to the procedure set fourth in example E-227 using 4-fluoro-nitrobenzene and 2,4-difluorophenol (heat 2 hours at 50° C.). Purify the material by silica gel chromatography (Prep.2000) eluting with methylene chloride/hexane 1:1 to provide the title compound as a slowly crystallizing oil. Mass spectrum (m/e): 251.1 (M*). (Bruker 300) 1H NMR (CDCl3) δ 8.17-8.22 (2H, d), 7.14-7.21 (1H, m), 6.90-703 (4H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[F:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=1[OH:19]>>[F:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=1[O:19][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purify the material by silica gel chromatography (Prep.2000)
WASH
Type
WASH
Details
eluting with methylene chloride/hexane 1:1

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OC2=CC=C(C=C2)[N+](=O)[O-])C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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